![molecular formula C17H14BrN3 B1244509 N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B1244509.png)

N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

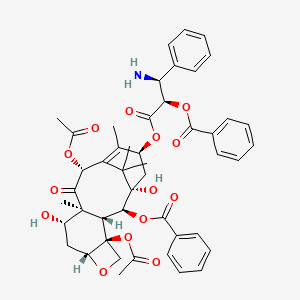

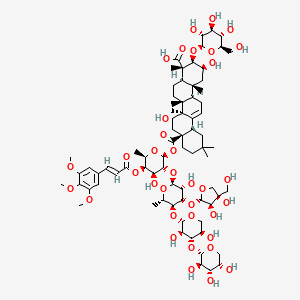

N-[(2-bromophenyl)methylideneamino]-4-methyl-2-quinolinamine is a member of quinolines.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Amines in Nutrition and Cancer Research

Heterocyclic amines, structurally related to N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine, are significant in nutrition and cancer research. These compounds are formed in cooked meats and have been implicated as potential etiological agents in human mammary cancer. Experimental evidence suggests that they may be involved in mammary carcinogenesis through the formation of DNA adducts after metabolic activation, highlighting the complex interplay between dietary factors and cancer incidence (Snyderwine, 1994).

Immunomodulatory Applications

Compounds such as imiquimod, sharing a structural framework with the query compound, are recognized for their ability to modulate the immune system. These non-nucleoside imidazoquinolinamines, including heterocyclic amines, induce localized cytokine production and have demonstrated diverse biological functions such as antiviral, antiproliferative, and antitumor activities. Their potential as innovative topical agents for various cutaneous diseases underscores the significance of heterocyclic amines in therapeutic applications (Syed, 2001).

Neuroprotective and Behavioral Effects

Certain heterocyclic amines present in the mammalian brain, such as 1MeTIQ, display neuroprotective, antiaddictive, and antidepressant-like activities. Their mechanisms of action involve MAO inhibition, free radical scavenging properties, and modulation of the glutamatergic system, indicating the therapeutic potential of these compounds in addressing central nervous system disorders (Antkiewicz‐Michaluk et al., 2018).

Antitubercular Activity

The structural modifications of isoniazid derivatives, including heteroaromatic compounds like this compound, have shown promising results against various strains of mycobacteria. These derivatives, by exhibiting significant in vitro anti-TB activity, offer a promising direction for the design of new leads for antitubercular compounds (Asif, 2014).

Environmental Applications

The degradation of nitrogen-containing hazardous compounds like amines and azo compounds, widely used in various industries, is a significant environmental concern. Advanced oxidation processes (AOPs) have been employed to degrade these recalcitrant compounds, with a focus on aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. The systematic review of these processes provides valuable insights into the efficacy and mechanisms of degradation, crucial for addressing environmental pollution (Bhat & Gogate, 2021).

Therapeutic Patents and Drug Repurposing

Heterocyclic amines, especially tetrahydroisoquinolines, have been the subject of numerous patents for their therapeutic applications. Their role in anticancer antibiotics, neuroprotection, and as potential candidates for infectious diseases underscores the vast potential of these compounds in drug discovery and repurposing (Singh & Shah, 2017). Additionally, the review of natural isoquinoline alkaloids and their N-oxides highlights their antimicrobial, antibacterial, and antitumor activities, suggesting new possible applications of these compounds in drug discovery (Dembitsky et al., 2015).

Anticancer Adjuvant Properties

The study of aminoquinolines, structurally related to the query compound, reveals their potential as adjuvants in anticancer therapy. Their lysosomotropic nature and the ability to induce cell cycle arrest, histone acetylation, and inhibition of key signaling pathways like PI3K/Akt/mTOR suggest their significant role in enhancing the antiproliferative action of chemotherapeutic agents. However, their use requires careful consideration of dose-dependent adverse effects and pharmacovigilance (Ferreira et al., 2021).

Eigenschaften

Molekularformel |

C17H14BrN3 |

|---|---|

Molekulargewicht |

340.2 g/mol |

IUPAC-Name |

N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine |

InChI |

InChI=1S/C17H14BrN3/c1-12-10-17(20-16-9-5-3-7-14(12)16)21-19-11-13-6-2-4-8-15(13)18/h2-11H,1H3,(H,20,21)/b19-11+ |

InChI-Schlüssel |

IUCDOPHSJXCCHP-YBFXNURJSA-N |

Isomerische SMILES |

CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC=CC=C3Br |

SMILES |

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=CC=C3Br |

Kanonische SMILES |

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=CC=C3Br |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl-](/img/structure/B1244427.png)

![methyl (E)-2-[(2S,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B1244442.png)